(Methylthio)acetaldehyde dimethyl acetal

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(Methylthio)acetaldehyde dimethyl acetal (CAS 40015-15-4) is a sulfur-containing organic compound characterized by an acetal-protected aldehyde and a thioether group. This dual functionality classifies it as a versatile intermediate for both flavor chemistry, where it acts as a stable precursor to potent sulfur aroma compounds, and as a synthetic building block for constructing more complex molecules, such as protected amino acid analogs.

Molecular Formula C5H12O2S
Molecular Weight 136.22 g/mol
CAS No. 40015-15-4
Cat. No. B008398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methylthio)acetaldehyde dimethyl acetal
CAS40015-15-4
Synonyms(METHYLTHIO)ACETALDEHYDE DIMETHYL ACETAL; (METHYLMERCAPTO)ACETALDEHYDE DIMETHYL ACETAL; 1,1-DIMETHOXY-2-(METHYLTHIO)ETHANE; 2-(Methylthio); 1,1-Dimethoxy-2-methylsulfanylethane; 
Molecular FormulaC5H12O2S
Molecular Weight136.22 g/mol
Structural Identifiers
SMILESCOC(CSC)OC
InChIInChI=1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3
InChIKeyDVOAQLUDKIFSNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Methylthio)acetaldehyde Dimethyl Acetal (CAS 40015-15-4): A Stable Pro-Flavorant and Synthetic Building Block


(Methylthio)acetaldehyde dimethyl acetal (CAS 40015-15-4) is a sulfur-containing organic compound characterized by an acetal-protected aldehyde and a thioether group [1]. This dual functionality classifies it as a versatile intermediate for both flavor chemistry, where it acts as a stable precursor to potent sulfur aroma compounds, and as a synthetic building block for constructing more complex molecules, such as protected amino acid analogs [2]. It is typically supplied as a colorless to pale yellow liquid with a thiol-like odor and a purity of ≥97% [3].

Why (Methylthio)acetaldehyde Dimethyl Acetal Cannot Be Substituted by Its Parent Aldehyde


Direct substitution of (Methylthio)acetaldehyde dimethyl acetal with its parent aldehyde, 2-(methylthio)acetaldehyde (CAS 23328-62-3), is often infeasible or undesirable due to fundamental differences in chemical stability and intended application. The parent aldehyde is a reactive species prone to oxidation, polymerization, and participating in uncontrolled side reactions, making it unsuitable for applications requiring a stable, latent form of the molecule [1]. The dimethyl acetal acts as a protecting group for the aldehyde, rendering it inert to nucleophiles and bases until it is intentionally deprotected under acidic conditions. This property is essential for its use as a pro-flavorant in complex food matrices and as a stable intermediate in multi-step syntheses, where the free aldehyde's reactivity would lead to decomposition or yield loss [2].

Quantitative Evidence for the Differentiation of (Methylthio)acetaldehyde Dimethyl Acetal


Molecular Weight Difference from Parent Aldehyde Confirms Protective Function

The compound's identity as a protected form is confirmed by its molecular weight, which is substantially higher than that of its parent aldehyde due to the addition of the dimethyl acetal protecting group [1].

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Stability of Acetal Group Enables Use as a Stable Synthetic Intermediate

The dimethyl acetal group provides stability to the aldehyde, allowing it to withstand reaction conditions that would destroy the free aldehyde. This property was utilized in a one-pot synthesis to prepare protected aza-methionine precursors, demonstrating its viability as a building block for complex molecules [1].

Organic Synthesis Peptide Chemistry Protecting Group

Purity Specifications from Vendors Indicate Suitability for Research Applications

Commercially available (Methylthio)acetaldehyde dimethyl acetal is typically supplied with a purity of ≥97% (GC), a specification that is critical for ensuring reproducible results in research and development [1].

Analytical Chemistry Procurement Reagent Grade

Optimal Application Scenarios for (Methylthio)acetaldehyde Dimethyl Acetal Based on Its Differentiated Properties


Use as a Stable Pro-Flavorant in Food Chemistry Research

This compound is ideally suited for research into controlled flavor release. Its acetal-protected form allows it to be added to complex food models or formulations without undergoing premature reactions. The parent thioaldehyde, which imparts notes of onion, garlic, and potato [1], can then be released in situ under specific conditions (e.g., acidic pH, heat), providing a research tool to study flavor generation pathways and stability.

Intermediate in the Synthesis of Protected Amino Acid Analogs

As demonstrated in the literature [2], this compound serves as a key starting material for synthesizing protected aza-methionine precursors. Its protected aldehyde group allows it to be integrated into more complex molecular architectures via reductive amination or other reactions that would be incompatible with a free aldehyde, making it a valuable building block in peptide and medicinal chemistry research.

Reference Standard for Analytical Method Development

Given its well-defined physical properties, such as refractive index (n20/D 1.4528) and boiling point (60°C/13mmHg) [3], and the availability of spectroscopic data (NMR, FTIR, MS) [4], this compound can be used as a reference standard for developing and validating analytical methods (e.g., GC, HPLC) to detect or quantify thioacetals in complex mixtures.

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